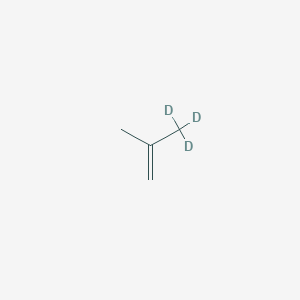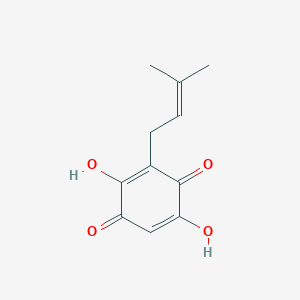
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione, commonly known as Menadione, is a synthetic form of vitamin K. It is a yellow crystalline powder that is soluble in ethanol and insoluble in water. Menadione is used in the food industry as a colorant and as a vitamin supplement in animal feed. It is also used in the pharmaceutical industry for the treatment of vitamin K deficiency.
Mecanismo De Acción
Menadione acts as a cofactor in the synthesis of clotting factors and bone proteins. It is converted to menaquinone-4 (MK-4) in the body, which is involved in the activation of osteocalcin, a protein that is essential for bone health. Menadione also has antioxidant properties and can protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Menadione has been shown to have a wide range of physiological effects. It can stimulate the production of red blood cells, improve bone density, and reduce the risk of fractures. Menadione has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menadione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. Menadione is also relatively inexpensive compared to other vitamin K analogs. However, Menadione has some limitations. It can be toxic at high doses and can cause hemolytic anemia in some individuals.
Direcciones Futuras
There are several future directions for research on Menadione. One area of interest is the use of Menadione as a cancer therapy. Researchers are investigating the mechanisms by which Menadione induces apoptosis in cancer cells and how it can be used in combination with other drugs to improve cancer treatment outcomes. Another area of interest is the role of Menadione in bone health. Researchers are investigating the effects of Menadione on bone density and the potential use of Menadione as a treatment for osteoporosis. Finally, researchers are investigating the potential use of Menadione as a cognitive enhancer and its effects on brain function.
Métodos De Síntesis
Menadione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone. The reaction is catalyzed by an acid and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Menadione has been extensively studied for its role in blood clotting and bone metabolism. It is also being investigated for its potential use in cancer therapy. Menadione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
103425-30-5 |
|---|---|
Nombre del producto |
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O4/c1-6(2)3-4-7-10(14)8(12)5-9(13)11(7)15/h3,5,12,15H,4H2,1-2H3 |
Clave InChI |
LNPOBZXHXCFWNX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
SMILES canónico |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
Sinónimos |
2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3-(3-methyl-2-butenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



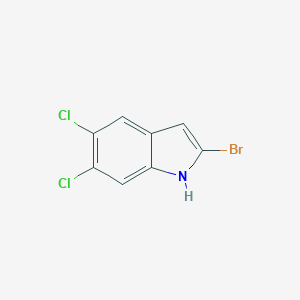
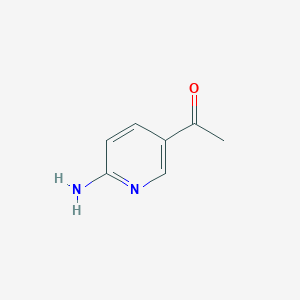
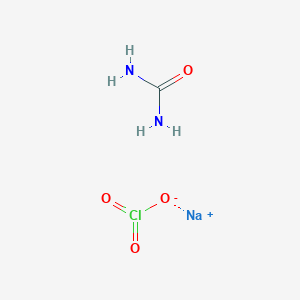
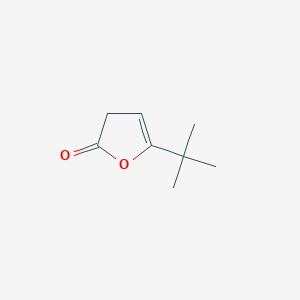
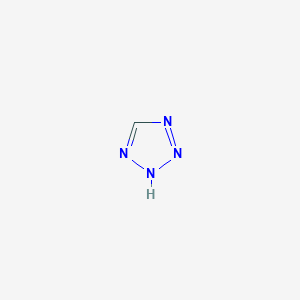
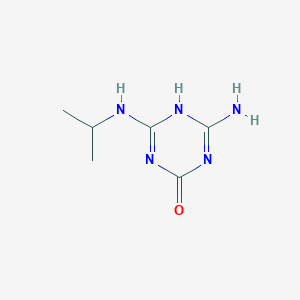
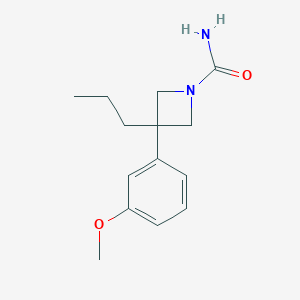
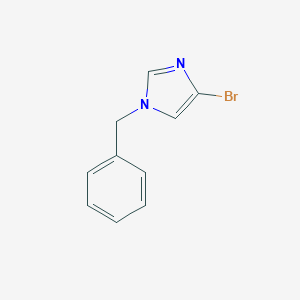
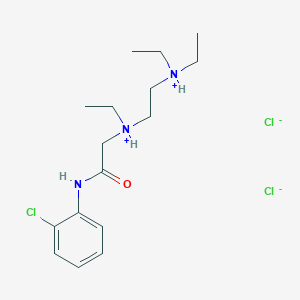
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

